molecular formula C26H28FN7OS2 B11224173 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B11224173
M. Wt: 537.7 g/mol
InChI Key: LIDOOAJDRNFUAK-UHFFFAOYSA-N
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Description

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound characterized by the presence of multiple functional groups, including a piperazine ring, a fluorophenyl group, and a thiazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Common synthetic routes include:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorophenylamine with a suitable alkylating agent.

    Thiazole Ring Formation: The thiazole ring is formed through cyclization reactions involving thioamides and α-haloketones.

    Coupling Reactions: The final step involves coupling the piperazine intermediate with the thiazole intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a different core structure but similar functional groups.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring and similar biological activities.

Uniqueness

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H28FN7OS2

Molecular Weight

537.7 g/mol

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C26H28FN7OS2/c27-20-7-2-4-9-22(20)34-14-12-33(13-15-34)11-5-10-28-23(35)16-18-17-37-26(29-18)32-24-19-6-1-3-8-21(19)30-25(36)31-24/h1-4,6-9,17H,5,10-16H2,(H,28,35)(H2,29,30,31,32,36)

InChI Key

LIDOOAJDRNFUAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43)C5=CC=CC=C5F

Origin of Product

United States

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